Isotussilagine

Description

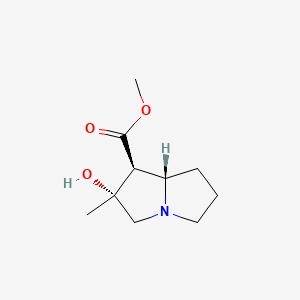

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVYSUMGRTFSZ-XKSSXDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCCC2C1C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91108-31-5, 91108-32-6 | |

| Record name | (+-)-Tussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isotussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTUSSILAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isotussilagine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical structure, properties, and analytical methodologies related to Isotussilagine, a significant pyrrolizidine alkaloid.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including Tussilago farfara (coltsfoot), Petasites spurius, and species within the Arnica genus.[1][2] As a member of the PA family, its structure is characterized by a necine base, which consists of two fused five-membered rings.[3] PAs are a large, structurally diverse class of secondary metabolites, and the study of specific alkaloids like this compound is crucial for understanding the structure-activity relationships within this group.[3] It is an isomer of tussilagine, another well-known PA.[3][4]

Chemical Structure and Identification

The definitive structure of this compound has been elucidated through various spectroscopic and synthetic methodologies. Its chemical identity is established by a unique arrangement of atoms and stereochemistry.

The systematic IUPAC name for this compound is methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate .[1] This name precisely describes the stereochemistry and functional groups attached to the core pyrrolizidine structure.

Key Structural Identifiers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its detection, isolation, and in silico modeling, such as molecular docking studies.[3]

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | [1][3] |

| Exact Mass | 199.12084340 Da | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols for Isolation and Structural Elucidation

The determination of this compound's structure and its purification from complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

Chromatography is the cornerstone for isolating pure this compound from plant materials.[3] A general workflow involves the following steps:

-

Extraction: Plant material is typically extracted with a solvent like methanol.[2][5]

-

Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction.

-

Chromatographic Purification: The alkaloid-rich fraction is then purified using various chromatographic methods. These can include column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation Methodologies

A suite of advanced spectroscopic methods is required to confirm the identity and structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete molecular structure.[3]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.

-

2D NMR (e.g., COSY, HMBC, HSQC): These experiments are crucial for establishing the precise connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings to map adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine long-range and direct carbon-proton correlations, respectively.[3]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

-

Vibrational Spectroscopy (FT-IR, Raman):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds (e.g., C=O, O-H, C-N).[3]

-

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light to provide information about the molecule's vibrational modes.[3]

-

-

Chiroptical Methods (ECD, ORD): To determine the absolute stereochemistry of a chiral molecule like this compound, chiroptical techniques are employed.[3]

-

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light.

-

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

-

Visualized Workflow and Pathways

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationships describing the chemical classification and structure of this compound.

References

- 1. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 91108-32-6 | Benchchem [benchchem.com]

- 4. Tussilagine | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tussilagine | CAS:80151-77-5 | Manufacturer ChemFaces [chemfaces.com]

The Occurrence and Analysis of Isotussilagine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine, a saturated pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a select group of plants. Unlike its unsaturated counterparts, which are known for their hepatotoxicity, this compound and its isomer, Tussilagine, are being investigated for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for professionals in the fields of pharmaceutical research and natural product chemistry.

Natural Sources and Occurrence of this compound

This compound is predominantly found in plant species belonging to the Asteraceae family, particularly within the tribe Senecioneae. The primary and most well-documented source of this compound is Tussilago farfara, commonly known as coltsfoot.

Principal Plant Source: Tussilago farfara (Coltsfoot)

Tussilago farfara has a long history of use in traditional medicine for treating respiratory ailments.[1] However, the presence of pyrrolizidine alkaloids, including the potentially toxic unsaturated PA senkirkine, necessitates careful analysis and quality control of coltsfoot-based preparations.[2] this compound, along with Tussilagine, has been identified in various parts of the plant.[2]

Other Potential Plant Sources

While Tussilago farfara is the most prominent source, other genera within the Asteraceae family are known to produce a variety of PAs and may contain this compound or structurally related compounds. These include:

-

Petasites spp. (Butterbur): Species such as Petasites hybridus are known to contain PAs, primarily the toxic retronecine esters senecionine and integerrimine.[3] While the focus has been on these toxic compounds, the presence of other PAs suggests that a detailed analysis of the full alkaloid profile is warranted. The leaves of Petasites hybridus have been found to have a significantly lower total PA content compared to the rhizomes.[4][5]

-

Homogyne spp. (Alpine Coltsfoot): The genus Homogyne, which includes species like Homogyne alpina, is closely related to Tussilago and is also known to produce PAs.[1]

-

Adenostyles spp.: Species such as Adenostyles alliariae have been shown to contain toxic macrocyclic unsaturated PAs, with seneciphylline being a major component.[6] Further investigation into the complete PA profile of this genus may reveal the presence of other structural types of PAs.

Quantitative Data on this compound Occurrence

The concentration of this compound and other PAs can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. So far, comprehensive quantitative data for this compound specifically is limited in the scientific literature. Most studies have focused on the total PA content or the concentration of the more toxic unsaturated PAs.

| Plant Species | Plant Part | Pyrrolizidine Alkaloid(s) | Concentration | Reference |

| Tussilago farfara | Flowers | Tussilagine, this compound, Senkirkine | Present (qualitative) | [2][7] |

| Petasites hybridus | Rhizomes | Senecionine, Integerrimine (major) | 5 to 90 ppm (total PAs) | [3] |

| Petasites hybridus | Leaves | Senecionine, Integerrimine (major) | 0.02 to 1.50 ppm (total PAs) | [3] |

| Adenostyles alliariae | Inflorescences | Seneciphylline (main) | 21.1 mg/g | [6] |

| Adenostyles glabra | Inflorescences | Seneciphylline (main) | 13.4 mg/g | [6] |

Note: The table above highlights the presence of PAs in relevant species. Specific quantitative data for this compound remains an area for further research.

Biosynthesis of Pyrrolizidine Alkaloids

This compound is a member of the pyrrolizidine alkaloid family. The biosynthesis of the characteristic necine base of PAs originates from the amino acids L-arginine and L-ornithine.[8] The initial committed step in this pathway is catalyzed by the enzyme homospermidine synthase.[9]

The necine base then undergoes esterification with various necic acids, which are derived from different amino acid pathways, to form the diverse array of PA structures observed in nature, including this compound.[10][11]

Experimental Protocols

The extraction, isolation, and quantification of this compound require a multi-step approach. The following protocols are representative of the methodologies employed in the analysis of pyrrolizidine alkaloids from plant matrices.

Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from established methods for the extraction and purification of PAs from plant material.[12][13][14]

1. Sample Preparation:

- Lyophilize fresh plant material (leaves, flowers, or rhizomes) and grind to a fine powder.

2. Extraction:

- Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

- Add 20 mL of 0.05 M sulfuric acid in water.

- Sonication for 15 minutes at room temperature.

- Centrifuge the mixture at 3800 x g for 10 minutes.

- Collect the supernatant.

- Repeat the extraction process on the plant residue with an additional 20 mL of the extraction solution.

- Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

- Cartridge: Use a C18 SPE cartridge.

- Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.

- Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution and load it onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 10 mL of water to remove polar impurities.

- Elution: Elute the PAs from the cartridge with 10 mL of methanol.

4. Sample Concentration:

- Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.

- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Plant_Material" [label="Powdered Plant Material"];

"Extraction" [label="Acidic Extraction (0.05 M H2SO4)\n+ Sonication"];

"Centrifugation" [label="Centrifugation"];

"Supernatant" [label="Combined Supernatants"];

"SPE_Cleanup" [label="C18 SPE Cleanup"];

"Elution" [label="Elution with Methanol"];

"Evaporation" [label="Evaporation to Dryness"];

"Reconstitution" [label="Reconstitution in Mobile Phase"];

"LC_MS_Analysis" [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Plant_Material";

"Plant_Material" -> "Extraction";

"Extraction" -> "Centrifugation";

"Centrifugation" -> "Supernatant";

"Supernatant" -> "SPE_Cleanup";

"SPE_Cleanup" -> "Elution";

"Elution" -> "Evaporation";

"Evaporation" -> "Reconstitution";

"Reconstitution" -> "LC_MS_Analysis";

}

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and selective quantification of PAs due to the complexity of plant extracts.[13]

-

Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the compounds of interest.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Would provide information on the number and connectivity of protons in the molecule.

-

13C NMR: Would indicate the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by determining proton-proton and proton-carbon correlations.

Researchers who have successfully isolated this compound would need to perform these NMR experiments to obtain the specific chemical shifts and coupling constants that serve as a fingerprint for the molecule.

Conclusion

This compound is a pyrrolizidine alkaloid of interest found predominantly in Tussilago farfara and potentially in other related species of the Asteraceae family. While quantitative data for this specific compound is still emerging, established analytical techniques for the broader class of PAs provide a robust framework for its extraction, isolation, and quantification. Further research is needed to fully characterize the distribution and concentration of this compound in the plant kingdom and to explore its pharmacological potential. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.

References

- 1. Homogyne alpina - Wikipedia [en.wikipedia.org]

- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pnas.org [pnas.org]

- 10. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bfr.bund.de [bfr.bund.de]

- 13. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Isotussilagine in Tussilago farfara: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a saturated pyrrolizidine alkaloid found in the medicinal plant Tussilago farfara (coltsfoot), presents a unique structural deviation from common pyrrolizidine alkaloids (PAs), suggesting a specialized biosynthetic route. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. By integrating general principles of PA biosynthesis with specific structural features of this compound, this document outlines the key enzymatic steps, precursor molecules, and probable intermediates. Detailed experimental protocols for the extraction, analysis, and enzymatic assay relevant to the study of this pathway are provided. Furthermore, this guide includes quantitative data on PA content in Tussilago farfara and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, phytochemistry, and drug development.

Introduction

Tussilago farfara, commonly known as coltsfoot, has a long history of use in traditional medicine for treating respiratory ailments. However, the presence of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with potential hepatotoxicity, necessitates a thorough understanding of their biosynthesis and accumulation in the plant. This compound, along with its isomer tussilagine, is a characteristic PA of Tussilago farfara. Unlike many toxic PAs that possess an unsaturated necine base, this compound is a saturated PA, which is generally associated with lower toxicity[1]. A key distinguishing feature of the necine base of tussilagine and this compound is the presence of a carboxyl group at the C-1 position, as opposed to the more common hydroxymethyl group, indicating a unique oxidative modification in its biosynthesis[2][3].

This guide aims to provide a detailed technical overview of the biosynthetic pathway of this compound, drawing upon the established knowledge of PA biosynthesis in the Asteraceae family and the specific chemical structure of the molecule.

The General Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of PAs is a complex process that can be broadly divided into two main parts: the formation of the necine base and the synthesis of the necic acid(s), followed by their esterification.

Biosynthesis of the Necine Base

The biosynthesis of the bicyclic necine core originates from the amino acids L-ornithine and L-arginine. The initial steps involve the conversion of these amino acids to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine or from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) [4][5].

The proposed subsequent steps involve a series of oxidation, cyclization, and reduction reactions to form the pyrrolizidine ring system. While the exact enzymatic machinery for these transformations is not fully elucidated for all PAs, it is understood to lead to the formation of a retronecine-type intermediate, which can then be further modified.

Biosynthesis of Necic Acids

Necic acids, the acidic moieties that esterify the necine base, are typically derived from common amino acids such as L-isoleucine, L-leucine, L-valine, and L-threonine[4][6]. For instance, the biosynthesis of angelic acid and tiglic acid, common necic acids, proceeds from L-isoleucine through deamination, decarboxylation, hydroxylation, and dehydration steps[2].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general PA pathway with specific modifications, particularly in the formation of its unique necine base.

Formation of the this compound Necine Base

The biosynthesis of the this compound necine base is proposed to start with the HSS-catalyzed formation of homospermidine. This is followed by oxidative and cyclization steps to yield a saturated pyrrolizidine scaffold. A key and unusual feature of the tussilagine/isotussilagine necine base is the presence of a carboxyl group at C-1. This suggests a multi-step oxidation of the hydroxymethyl group typically found at this position in other PAs. This oxidation could proceed through an aldehyde intermediate to the final carboxylic acid.

Biosynthesis of the Necic Acid Moiety

This compound is an ester of its necine base with a methyl group, not a complex necic acid. The carboxylic acid function is part of the necine base itself. Therefore, the final step in the biosynthesis of the non-esterified necine base would be the oxidation to the carboxylic acid.

Final Assembly

The final step in the formation of this compound is the esterification of the C-1 carboxyl group of the necine base with a methyl group. The donor of this methyl group is likely S-adenosyl methionine (SAM), a common methyl donor in biological systems. The enzyme catalyzing this reaction would be a methyltransferase.

Visualization of the Proposed Pathway and Workflows

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Ornithine.

General Experimental Workflow for PA Analysis

Caption: General workflow for the extraction and analysis of pyrrolizidine alkaloids.

Quantitative Data

The concentration of this compound and other PAs in Tussilago farfara can vary depending on the plant part, geographical location, and developmental stage. The following table summarizes representative quantitative data from literature.

| Pyrrolizidine Alkaloid | Plant Part | Concentration (µg/g dry weight) | Reference |

| Senkirkine | Leaves | 55 (total PAs) | [7] |

| Senecionine | Leaves | 55 (total PAs) | [7] |

| Tussilagine | Flower buds | Not quantified, minor | [8] |

| This compound | Flower buds | Not quantified, minor | [8] |

| Total PAs | Leaves | 55 | [7] |

Experimental Protocols

Extraction and Purification of Pyrrolizidine Alkaloids from Tussilago farfara

This protocol is a generalized procedure based on methods described in the literature for PA extraction and purification[9][10][11][12][13].

Objective: To extract and purify PAs, including this compound, from dried plant material for subsequent analysis.

Materials:

-

Dried, powdered Tussilago farfara plant material

-

Extraction solvent: 0.05 M H₂SO₄ in 10% Methanol (v/v)

-

Neutralization solution: 25% Ammonia solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Centrifuge, rotary evaporator, vortex mixer

Procedure:

-

Extraction:

-

Weigh 2 g of powdered plant material into a centrifuge tube.

-

Add 20 mL of extraction solvent.

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction on the pellet with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

-

Purification (Solid Phase Extraction):

-

Neutralize the combined extracts to pH ~7 with the neutralization solution.

-

Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the PAs with 10 mL of methanol.

-

-

Concentration:

-

Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for analysis.

-

Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methodologies used for the characterization of HSS[14][15][16][17].

Objective: To determine the enzymatic activity of HSS, the first committed enzyme in the this compound biosynthetic pathway.

Materials:

-

Plant protein extract (from Tussilago farfara root cultures, where PA biosynthesis is often localized)

-

Assay buffer: 100 mM potassium phosphate buffer, pH 8.0

-

Substrates: Putrescine, Spermidine

-

Cofactor: NAD⁺

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

100 µL of plant protein extract

-

50 µL of 1 M potassium phosphate buffer (pH 8.0)

-

50 µL of 10 mM putrescine

-

50 µL of 10 mM spermidine

-

25 µL of 20 mM NAD⁺

-

Make up the final volume to 500 µL with deionized water.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

-

Derivatization and HPLC Analysis:

-

Derivatize an aliquot of the reaction mixture with a suitable fluorescent labeling agent according to the manufacturer's protocol.

-

Inject a known volume of the derivatized sample into the HPLC system.

-

Separate the polyamines using a suitable gradient elution program.

-

Detect and quantify the product, homospermidine, by comparing its retention time and peak area to an authentic standard.

-

Calculate the enzyme activity based on the amount of homospermidine produced per unit time per milligram of protein.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Tussilago farfara represents a fascinating variation on the common theme of pyrrolizidine alkaloid biosynthesis. While the initial steps involving homospermidine synthase are likely conserved, the subsequent oxidative modifications leading to the formation of a C-1 carboxyl group on the necine base are unique and warrant further investigation. The identification and characterization of the enzymes responsible for these oxidative steps, as well as the final methyltransfer reaction, are key areas for future research. A deeper understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also inform strategies for the cultivation of Tussilago farfara with controlled and potentially reduced levels of these alkaloids, thereby enhancing its safety for medicinal applications. Isotopic labeling studies would be invaluable in definitively tracing the biosynthetic origins of the carbon skeleton and the methyl group of this compound.

References

- 1. ENZYME - 2.5.1.45 homospermidine synthase (spermidine-specific) [enzyme.expasy.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wur.nl [wur.nl]

- 12. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bfr.bund.de [bfr.bund.de]

- 14. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of Isotussilagine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a non-toxic pyrrolizidine alkaloid, stands in contrast to its often-hepatotoxic relatives. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the initial identification in various plant species and outlines a generalized experimental protocol for its extraction and purification. Furthermore, this document presents key quantitative data in a structured format and proposes a potential anti-inflammatory mechanism of action through the inhibition of the arachidonic acid pathway, visualized through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, many of which are known for their hepatotoxicity. However, a subset of these alkaloids, including this compound, are considered non-toxic due to the absence of a double bond in the 1,2-position of the necine base. This compound has been identified in several plant species, notably within the Asteraceae family. This document provides an in-depth exploration of the history of its discovery and the methodologies for its isolation.

History of Discovery

The first scientific mention of this compound appeared in a 1991 conference proceeding by Röder. This was followed by a peer-reviewed publication in 1992 by Paßreiter, Willuhn, and Röder in the journal Planta Medica.[1] This seminal paper reported the detection of this compound, along with Tussilagine, in the flower heads of several Arnica species, including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis.[1] The identification of this compound was definitively confirmed through direct comparison with authentic samples using Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Natural Occurrence

This compound is a secondary metabolite found in various plant species. Its presence has been confirmed in the following:

-

Arnica montana

-

Arnica chamissonis ssp. folios

-

Arnica amplexicaulis

-

Arnica sachalinensis

-

Petasites spurius

-

Melampodium divaricatum

Experimental Protocols for Isolation and Purification

While specific, detailed protocols for the isolation of this compound are not extensively published, a general methodology can be constructed based on standard techniques for the extraction of pyrrolizidine alkaloids from plant material.

General Extraction and Isolation Workflow

The following workflow outlines the typical steps for the isolation of this compound from dried and powdered plant material.

Detailed Methodologies

4.2.1. Plant Material and Extraction

-

Preparation: Dried and powdered flower heads of a source plant (e.g., Arnica montana) are used as the starting material.

-

Defatting: The plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.

-

Acidified Methanol Extraction: The defatted plant material is then extracted with methanol acidified with a small amount of hydrochloric acid (e.g., 0.5% v/v). The acidic conditions convert the alkaloids into their salt form, which are more soluble in methanol. The extraction is typically performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove any solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Dissolution and Acidification: The crude extract is dissolved in an aqueous acid solution (e.g., 2% sulfuric acid).

-

Extraction of Neutral and Acidic Compounds: This acidic aqueous solution is then washed with an immiscible organic solvent, such as dichloromethane, to remove neutral and acidic impurities. The protonated alkaloids remain in the aqueous phase.

-

Basification and Re-extraction: The acidic aqueous layer is then basified with a base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form. The free bases are then extracted from the aqueous layer using an organic solvent like dichloromethane.

-

Drying and Concentration: The organic extracts containing the free base alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

4.2.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid to obtain the pure compound.

4.2.4. Structural Elucidation

The structure of the isolated pure this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Quantitative Data

| Parameter | Representative Value | Source Plant Part | Notes |

| Extraction Yield (Crude Extract) | 5 - 15% (w/w) | Flower Heads | Yield is dependent on the plant species and extraction method. |

| This compound Content in Crude Extract | 0.01 - 0.1% (w/w) | Flower Heads | This is an estimated value for a minor alkaloid. |

| Purity after Column Chromatography | 60 - 80% | - | Purity is typically assessed by HPLC or GC. |

| Final Purity after Preparative HPLC | >98% | - | High purity is required for pharmacological studies. |

Note: The values in this table are illustrative and may not reflect the actual yields and purities achievable in a specific experimental setup.

Proposed Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not well-documented, many non-toxic natural compounds exhibit anti-inflammatory properties. A plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert anti-inflammatory effects by inhibiting the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Conclusion

This compound represents an interesting non-toxic pyrrolizidine alkaloid with potential for further pharmacological investigation. This technical guide has provided a comprehensive overview of its discovery, natural sources, and a generalized methodology for its isolation and purification. The proposed anti-inflammatory mechanism of action via the arachidonic acid pathway offers a starting point for future research into the therapeutic potential of this compound. Further studies are warranted to establish a detailed and optimized isolation protocol, obtain precise quantitative data, and elucidate the specific biological activities and signaling pathways of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isotussilagine

For Researchers, Scientists, and Drug Development Professionals

Isotussilagine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its isolation and structural elucidation, and a look into its potential biological significance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers. These properties have been determined through various computational and experimental methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [2][3] |

| Molecular Weight | 199.25 g/mol | [1][2][3] |

| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [2] |

| CAS Number | 91108-32-6 | [1][2] |

| Physical Description | Powder | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| InChI Key | LADVYSUMGRTFSZ-XKSSXDPKSA-N | [1] |

Experimental Protocols: Isolation and Characterization

The isolation and structural determination of this compound from natural sources, such as plants in the Asteraceae family, involve a series of sophisticated experimental procedures.[1][3][4]

2.1. Isolation and Purification

A common method for extracting and purifying this compound, a basic alkaloid, from a crude plant extract is through acid-base partitioning.[1] This technique leverages the differential solubility of the alkaloid in acidic and basic conditions.

-

Step 1: Initial Extraction: The crude plant material is first extracted with an organic solvent like methanol.[4]

-

Step 2: Acid-Base Partitioning: The resulting extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated, water-soluble this compound moves to the aqueous phase, leaving neutral impurities behind.[1]

-

Step 3: Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloid. This neutral form is then back-extracted into an organic solvent such as chloroform.[1]

-

Step 4: Chromatographic Purification: High-purity this compound is obtained through various chromatographic techniques. Counter-current chromatography (CCC) is particularly effective for preparative separation.[1] Thin-layer chromatography (TLC) and gas chromatography (GC) are used for monitoring and confirming the presence of the compound.[4]

Caption: General workflow for the isolation and purification of this compound.

2.2. Structural Elucidation

The precise chemical structure of this compound is determined using a combination of advanced spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for determining the molecular formula (C₁₀H₁₇NO₃).[1] Tandem MS (MS/MS) experiments, where the molecule is fragmented, offer insights into its structural components.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for mapping the molecule's carbon-hydrogen framework.[1]

-

¹H and ¹³C NMR: Identify the different proton and carbon environments in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals to the carbon atoms they are directly attached to.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is vital for determining the relative stereochemistry.[1]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies.[5][6]

-

Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute stereochemistry of chiral molecules like this compound by analyzing their interaction with polarized light.[1]

Caption: Integrated spectroscopic approach for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound belongs to the pyrrolizidine alkaloid family.[1] Importantly, unlike some other members of this class, this compound and its isomer, Tussilagine, are considered non-toxic because they lack the 1,2-double bond in the necine ring, a structural feature required for hepatotoxicity.[4]

While specific signaling pathways for this compound are not yet extensively documented, alkaloids, in general, are known to modulate various cellular signaling cascades, including those related to inflammation.[7] For instance, many natural compounds exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like the NF-κB signaling pathway.

Caption: Hypothetical inhibition of an inflammatory pathway by this compound.

This guide provides a detailed technical overview of this compound, offering valuable data and methodological insights for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into its specific biological mechanisms will continue to illuminate its therapeutic potential.

References

- 1. This compound | 91108-32-6 | Benchchem [benchchem.com]

- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tussilagine | CAS:80151-77-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

Isotussilagine molecular formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a naturally occurring pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the fundamental molecular properties of this compound, including its molecular formula and molecular weight. While specific experimental protocols for the synthesis, extraction, and detailed biological signaling pathways of this compound remain areas of active investigation, this document outlines general methodologies for the study of related compounds, which can serve as a foundational framework for future research.

Molecular Properties

This compound is classified as a pyrrolizidine alkaloid.[1] Its core chemical identity is defined by its molecular formula and molecular weight, which are critical parameters for any experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [2][3] |

| Molecular Weight | 199.25 g/mol | [2][3] |

| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [2] |

| CAS Number | 91108-32-6 | [2] |

Potential Biological Activities and Signaling Pathways

While direct and extensive studies on the specific signaling pathways modulated by this compound are not widely published, research on related pyrrolizidine alkaloids and other natural compounds suggests potential areas of investigation. The NF-κB (Nuclear Factor kappa B) signaling pathway, a pivotal regulator of inflammation, is a plausible target for this compound's bioactivity.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

A logical workflow for investigating the effect of this compound on the NF-κB pathway would involve cell-based assays.

Methodologies for Investigation

Extraction and Isolation

This compound has been identified in plants such as Petasites japonicus. A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material serves as a starting point for obtaining purified this compound.

Experimental Protocol: General Extraction and Isolation of Pyrrolizidine Alkaloids

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, roots of Petasites japonicus). Dry the material at room temperature or in an oven at low heat (40-50°C) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in an appropriate solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.

-

-

Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

-

-

Purification:

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it.

-

Subject the concentrated extract to column chromatography on silica gel or alumina. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

-

Crystallization: Further purify the isolated compound by recrystallization from a suitable solvent system to obtain pure crystals of this compound.

Total Synthesis

References

An In-depth Technical Guide to Isotussilagine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isotussilagine, a pyrrolizidine alkaloid of interest for its potential biological activities. This document covers its chemical and physical properties, isolation and synthesis methodologies, and known biological context, presented with detailed experimental protocols and data summaries to support advanced research and development.

Core Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including Tussilago farfara (coltsfoot) and certain Arnica species.[1][2] Its chemical identity is well-defined, and its properties have been characterized through various computational and experimental methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 91108-32-6 | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3] |

| Molecular Weight | 199.25 g/mol | [1][3] |

| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [3] |

| InChI Key | LADVYSUMGRTFSZ-XKSSXDPKSA-N | [1][3] |

| Canonical SMILES | C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | [3] |

| Topological Polar Surface Area | 49.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| XLogP3 | 0.6 | [3] |

Note: Some properties are computationally derived.[3]

Isolation and Synthesis

The acquisition of pure this compound is critical for biological evaluation and structural studies. This can be achieved through isolation from natural sources or via total chemical synthesis.

This compound is typically isolated from complex plant extracts using multi-step chromatographic techniques.[1] The general workflow involves extraction followed by purification.

Total synthesis provides an alternative route to obtain this compound, allowing for the production of stereoisomers and analogues for structure-activity relationship (SAR) studies.[1] One notable strategy involves constructing the pyrrolizidine core from a β-amino ester building block.[1]

Biological Activity and Potential Signaling Pathways

This compound is classified as a pyrrolizidine alkaloid, a diverse family of compounds with a wide range of biological activities.[1][4] While its close isomer, tussilagine, has been studied for bronchodilator, anti-inflammatory, and antitussive properties, specific research into the mechanisms of this compound is less common.[5] However, based on the activities of related compounds and its presence in traditionally used medicinal plants, this compound is a candidate for investigation in inflammatory and respiratory disorders.[6][7]

Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[8][9] It is plausible that this compound could interact with these pathways to regulate the production of inflammatory mediators.

References

- 1. This compound | 91108-32-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Chinese herbal medicine for ischemic stroke: insights into microglia and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Isotussilagine in Plant Defense: A Technical Overview

For Immediate Release

Shanghai, China – October 31, 2025 – While the intricate defense mechanisms of plants continue to be a focal point of scientific inquiry, the specific roles of many secondary metabolites remain partially understood. This technical guide delves into the current understanding of Isotussilagine, a pyrrolizidine alkaloid, and its putative role in plant defense mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the underexplored facets of plant biochemical warfare.

This compound is a naturally occurring pyrrolizidine alkaloid identified in several plant species, including Tussilago farfara (coltsfoot) and Petasites spurius.[1][2] Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites known to be produced by plants as a chemical shield against herbivores and pathogenic microorganisms.[3][4][5][6] While the broader defensive properties of PAs are recognized, the specific contributions of this compound to these defense strategies are not yet extensively documented in scientific literature. This guide synthesizes the available information on related compounds and host plants to extrapolate the potential biological role of this compound.

Putative Defense Mechanisms and Biological Activity

The presence of this compound in plants like Tussilago farfara, which has a history of use in traditional medicine for its anti-inflammatory, antimicrobial, and antioxidant properties, suggests a potential role for this alkaloid in plant defense.[1][7] The antimicrobial and antioxidant activities of plant extracts containing this compound indicate that it may contribute to the plant's ability to combat pathogens.[8][9][10][11]

Pyrrolizidine alkaloids are generally considered to function as constitutive defense compounds.[3] Their synthesis is a strategic allocation of resources to deter feeding by herbivores due to their toxicity.[3][5][6] Furthermore, the antimicrobial properties associated with PAs suggest they could play a role in preventing infections by bacteria and fungi.[12]

Quantitative Data Summary

Specific quantitative data detailing the direct effects of isolated this compound on plant defense responses are currently limited in published research. However, studies on the chemical composition of Tussilago farfara provide context for its potential contribution to the plant's overall defensive chemistry. The table below summarizes relevant data from analyses of Tussilago farfara extracts, which are known to contain this compound.

| Plant Species | Extract Type | Bioactive Compound Class | Observed Effect | Reference |

| Tussilago farfara | Essential Oil | Terpenes, Aliphatic Compounds | Antibacterial activity against E. coli and S. aureus | [8][9][10] |

| Tussilago farfara | Leaf and Flower Smoke Extracts | Phenolic Compounds | Antimicrobial and antioxidant properties | [11] |

| Tussilago farfara | Leaf and Flower Bud Extracts | Phenolic Acids, Flavonoids, Pyrrolizidine Alkaloids | Antioxidant and anti-inflammatory activities | [1][13] |

Experimental Protocols

Extraction and Isolation of this compound

A standard protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material would be the initial step.

In Vitro Antimicrobial Assays

The antimicrobial activity of isolated this compound can be assessed against a panel of plant pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Herbivore Feeding Bioassays

To evaluate its role as a feeding deterrent, choice and no-choice feeding assays can be conducted with generalist and specialist herbivores. The amount of leaf tissue consumed on artificial diets amended with varying concentrations of this compound would be quantified.

Signaling Pathways in Plant Defense

Upon pathogen or herbivore attack, plants activate a complex network of signaling pathways. While the specific pathways modulated by this compound are unknown, it is likely to be involved in the broader chemical defense response. Below are generalized diagrams of key plant defense signaling pathways that could be influenced by secondary metabolites like this compound.

In PAMP-Triggered Immunity (PTI), conserved molecular patterns from microbes (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by receptors on the plant cell surface. This recognition triggers a signaling cascade involving reactive oxygen species (ROS), calcium influx, and MAP kinase pathways, leading to the activation of transcription factors and the expression of defense-related genes. Some of these genes are responsible for the biosynthesis of defensive secondary metabolites.

The Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are crucial hormone-mediated defense signaling routes. Generally, JA signaling is activated in response to wounding by herbivores and necrotrophic pathogens, while SA signaling is triggered by biotrophic pathogens. These pathways often exhibit crosstalk, sometimes antagonistically. The activation of these pathways leads to the expression of distinct sets of defense genes, including those for the production of protective secondary metabolites like alkaloids.

Future Directions

The precise role of this compound in plant defense remains an open area for research. Future studies should focus on:

-

Quantifying the induction of this compound biosynthesis in response to specific herbivore and pathogen challenges.

-

Elucidating the specific enzymatic steps in the biosynthetic pathway of this compound.

-

Identifying the signaling pathways that are directly modulated by this compound.

-

Investigating potential synergistic or antagonistic interactions of this compound with other defense compounds.

Understanding the contribution of individual alkaloids like this compound to the complex defensive arsenal of plants will provide deeper insights into plant-environment interactions and may offer new avenues for the development of novel crop protection strategies and pharmaceuticals.

References

- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.msu.edu [cris.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition and antibacterial activity of Tussilago farfara (L.) essential oil from Quebec, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. atic.razi.ac.ir [atic.razi.ac.ir]

- 12. pure.knaw.nl [pure.knaw.nl]

- 13. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Bioactivity Screening of Isotussilagine: A Technical Guide

Introduction

Isotussilagine, a sesquiterpenoid derived from the medicinal plant Tussilago farfara (coltsfoot), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural product-based therapeutics. For the purpose of this guide, bioactivity data from Tussilagone, a closely related and more extensively studied compound from Tussilago farfara, is included to provide a more complete profile.

Anti-inflammatory Activity

The anti-inflammatory effects of Tussilagone, a compound structurally related to this compound, have been investigated in murine macrophage cell lines. The primary mechanism appears to be the induction of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Effect | Measurement |

| RAW264.7 | Tussilagone | 10, 20, 40 µM | Dose-dependent induction | HO-1 Protein Expression |

| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | Nitric Oxide (NO) Production |

| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | Prostaglandin E2 (PGE2) Production |

| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | TNF-α Production |

| Murine Peritoneal Macrophages | Tussilagone + LPS | 40 µM | Inhibition | iNOS and COX-2 Expression |

Experimental Protocols

Cell Culture and Treatment: RAW264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of Tussilagone for a specified time before stimulation with lipopolysaccharide (LPS).

Western Blot Analysis for HO-1 Expression: Following treatment with Tussilagone, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against HO-1 and β-actin (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay: The production of NO was determined by measuring the amount of nitrite in the culture medium using the Griess reagent. Briefly, cell culture supernatant was mixed with an equal volume of Griess reagent and incubated at room temperature. The absorbance at 540 nm was measured using a microplate reader.

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) ELISA: The concentrations of PGE2 and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway

Antioxidant Activity

The antioxidant potential of extracts from Tussilago farfara, the source of this compound, has been evaluated using various in-vitro assays. These studies indicate that constituents of the plant possess significant free radical scavenging capabilities.

Quantitative Data Summary

| Assay | Plant Part | Extract Type | IC50 / Activity |

| DPPH Radical Scavenging | Leaves and Roots | Ethanolic | High radical scavenging capacity |

| ABTS Radical Scavenging | Leaves and Roots | Ethanolic | High radical scavenging capacity |

| Ferric Reducing Antioxidant Power (FRAP) | Leaves and Roots | Ethanolic | High reducing power |

| Superoxide Anion Scavenging | - | Polysaccharides | Higher activity than crude extracts |

| Hydroxyl Radical Scavenging | - | Polysaccharides | Higher activity than crude extracts |

| Hydrogen Peroxide Scavenging | - | Polysaccharides | Higher activity than crude extracts |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Different concentrations of the plant extract were added to a methanolic solution of DPPH. The mixture was incubated in the dark at room temperature. The decrease in absorbance at 517 nm was measured, which indicates the radical scavenging activity. Ascorbic acid was used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. The plant extract was then added to the ABTS radical solution, and the absorbance was measured at 734 nm after a specific incubation period. Trolox was used as a standard.

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent was prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution. The plant extract was mixed with the FRAP reagent, and the absorbance of the resulting blue-colored complex was measured at 593 nm.

Experimental Workflow

Anticancer Activity

Preliminary studies on compounds isolated from plants of the same genus as Tussilago farfara have shown potential anticancer effects. Isoobtusilactone A (IOA), a butanolide from Cinnamomum kotoense, has demonstrated cytotoxic effects against human non-small cell lung cancer cells.

Quantitative Data Summary

| Cell Line | Treatment | Concentration | Effect |

| A549 (NSCLC) | Isoobtusilactone A | Not specified | G2/M phase arrest |

| A549 (NSCLC) | Isoobtusilactone A | Not specified | Induction of apoptosis |

| A549 (NSCLC) | Isoobtusilactone A | Not specified | Increased sub-G1 population |

| A549 (NSCLC) | Isoobtusilactone A | Not specified | Inhibition of cell growth |

| A549 (NSCLC) | Isoobtusilactone A | Not specified | Inhibition of migration and invasion |

Experimental Protocols

Cell Proliferation Assay (MTT Assay): A549 cells were seeded in 96-well plates and treated with various concentrations of Isoobtusilactone A. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

Cell Cycle Analysis: Treated cells were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining): Apoptosis was assessed by flow cytometry using an Annexin V-FITC and propidium iodide (PI) staining kit. Treated cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Wound Healing Assay (Migration): A scratch was made in a confluent monolayer of A549 cells. The cells were then treated with Isoobtusilactone A, and the closure of the wound was monitored and photographed at different time points to assess cell migration.

Transwell Invasion Assay: The invasive potential of A549 cells was evaluated using Matrigel-coated Transwell inserts. Cells were seeded in the upper chamber with serum-free medium containing Isoobtusilactone A, while the lower chamber contained a medium with FBS as a chemoattractant. After incubation, the non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.

Logical Relationship of Anticancer Effects

The preliminary in-vitro data suggests that this compound and related compounds from Tussilago farfara possess promising bioactivities. The anti-inflammatory properties, mediated through the HO-1 pathway, highlight a potential mechanism for alleviating inflammatory conditions. The significant antioxidant capacity observed in extracts from its source plant indicates a role in combating oxidative stress. Furthermore, the cytotoxic and anti-metastatic effects of structurally similar compounds on cancer cell lines warrant further investigation into the anticancer potential of this compound. This guide summarizes the foundational in-vitro evidence, providing a strong basis for future preclinical and mechanistic studies to fully elucidate the therapeutic potential of this natural compound.

The Ethnopharmacological Significance of Isotussilagine-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a pyrrolizidine alkaloid, is a constituent of several plant species with a rich history in traditional medicine. This technical guide delves into the ethnopharmacological relevance of these plants, focusing on their traditional uses, phytochemical composition, and scientifically validated biological activities. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by the extracts of these plants, offering insights for future drug discovery and development.

Introduction: this compound and its Botanical Sources

This compound is a saturated pyrrolizidine alkaloid found in various medicinal plants, most notably Tussilago farfara (Coltsfoot) and species of the Petasites genus (e.g., Petasites hybridus or Butterbur).[1] These plants have been integral to traditional medicine systems across Europe and Asia for centuries, primarily for treating respiratory ailments and inflammatory conditions.[1] While the ethnopharmacological applications are well-documented, modern scientific investigation has sought to elucidate the phytochemical basis and mechanisms of action underlying these traditional uses. This guide focuses on the ethnopharmacological relevance of these plants, with a particular emphasis on the biological activities that can be attributed, at least in part, to the presence of constituents like this compound and its isomers.

Ethnopharmacological Relevance

The traditional uses of this compound-containing plants provide a valuable starting point for modern pharmacological research. The primary applications center on respiratory and inflammatory disorders.

Table 1: Traditional Uses of Key this compound-Containing Plants

| Plant Species | Traditional Use | Geographic Region |

| Tussilago farfara (Coltsfoot) | Cough, bronchitis, asthma, sore throat, and other respiratory complaints.[1] | Europe, Asia |

| Petasites hybridus (Butterbur) | Cough, asthma, allergies, migraines, and spasms. | Europe, Asia |

| Arnica montana | While not a primary source, traces of this compound have been detected. Traditionally used for bruises, sprains, and inflammation. | Europe |

Phytochemistry and Biological Activities

The medicinal properties of these plants are attributed to a complex mixture of phytochemicals, including sesquiterpenoids (e.g., petasin, tussilagone), phenolic acids, flavonoids, and pyrrolizidine alkaloids, including this compound. It is important to note that many studies focus on the effects of whole plant extracts rather than isolated this compound.

Anti-inflammatory Activity

The most prominent and well-supported biological activity of these plants is their anti-inflammatory effect, which aligns with their primary traditional use.

Table 2: Quantitative Data on Anti-inflammatory Activity

| Plant/Compound | Assay | Model | IC50 / Result | Reference |

| Petasites hybridus extract C | COX-2 Inhibition | In vitro | 22.6 µg/mL | [2] |

| Petasites hybridus extract D | COX-2 Inhibition | In vitro | 20.0 µg/mL | [2] |

| Petasites hybridus extract A | PGE2 Release Inhibition | Rat primary microglial cells | 2.4 µg/mL | [2] |

| Petasites hybridus extract C | PGE2 Release Inhibition | Rat primary microglial cells | 5.8 µg/mL | [2] |

| Petasites hybridus extract D | PGE2 Release Inhibition | Rat primary microglial cells | 4.6 µg/mL | [2] |

| Tussilagone | Nitric Oxide Production | LPS-stimulated RAW264.7 cells | - | [3] |

| Tussilagone | TNF-α Production | LPS-stimulated RAW264.7 cells | - | [3] |

| Tussilagone | PGE2 Production | LPS-stimulated RAW264.7 cells | - | [3] |

Neuroprotective Activity

Emerging research suggests that constituents of these plants may also possess neuroprotective properties.

Table 3: Quantitative Data on Cytotoxic/Neuroprotective-related Activity

| Plant/Compound | Assay | Cell Line | IC50 | Reference |

| Petasites hybridus root extract | Cytotoxicity | MDA-MB-231 (breast cancer) | 520.8 µg/mL | [4] |

Note: While this data is for cytotoxicity in cancer cells, it provides an indication of the concentrations at which the extract has biological effects, which can be relevant for designing neuroprotection studies.

Signaling Pathways

The biological activities of extracts from this compound-containing plants are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Tussilago farfara and Petasites hybridus have been shown to inhibit this pathway.

Caption: NF-κB signaling pathway and points of inhibition by plant extracts.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. Activation of this pathway by plant extracts can mitigate oxidative stress.

Caption: Nrf2 antioxidant response pathway activated by plant extracts.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for assessing the biological activities of this compound-containing plants.

Extraction and Isolation of this compound (General Procedure)

-

Maceration and Extraction: Dried and powdered plant material (e.g., flowers of Tussilago farfara) is macerated with a solvent such as methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This often involves partitioning between an acidified aqueous phase and an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will preferentially move into the acidic aqueous phase.

-

Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonia) to a pH of 9-10. The free alkaloids are then re-extracted into an organic solvent.

-